(1S,6R)-9-[2-[cyclohexyl(methyl)amino]pyridine-3-carbonyl]-3,9-diazabicyclo[4.2.1]nonan-4-one
Description
The compound (1S,6R)-9-[2-[cyclohexyl(methyl)amino]pyridine-3-carbonyl]-3,9-diazabicyclo[4.2.1]nonan-4-one is a complex organic molecule with potential applications in various scientific fields. Its structure features a bicyclic core with a diazabicyclo nonane ring system, a pyridine ring, and a cyclohexyl group, making it a unique and versatile compound for research and industrial purposes.
Properties
IUPAC Name |
(1S,6R)-9-[2-[cyclohexyl(methyl)amino]pyridine-3-carbonyl]-3,9-diazabicyclo[4.2.1]nonan-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N4O2/c1-23(14-6-3-2-4-7-14)19-17(8-5-11-21-19)20(26)24-15-9-10-16(24)13-22-18(25)12-15/h5,8,11,14-16H,2-4,6-7,9-10,12-13H2,1H3,(H,22,25)/t15-,16+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOVMKOVHDFMLPQ-CVEARBPZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)C2=C(C=CC=N2)C(=O)N3C4CCC3CNC(=O)C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C1CCCCC1)C2=C(C=CC=N2)C(=O)N3[C@@H]4CC[C@H]3CNC(=O)C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,6R)-9-[2-[cyclohexyl(methyl)amino]pyridine-3-carbonyl]-3,9-diazabicyclo[4.2.1]nonan-4-one typically involves multiple steps, including the formation of the diazabicyclo nonane ring system, the introduction of the pyridine ring, and the attachment of the cyclohexyl group. Common synthetic routes may include:
Cyclization Reactions: Formation of the diazabicyclo nonane ring through cyclization of appropriate precursors under acidic or basic conditions.
Amidation Reactions: Introduction of the pyridine-3-carbonyl group via amidation reactions using suitable reagents such as carbodiimides.
Alkylation Reactions: Attachment of the cyclohexyl(methyl)amino group through alkylation reactions using alkyl halides or related compounds.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
(1S,6R)-9-[2-[cyclohexyl(methyl)amino]pyridine-3-carbonyl]-3,9-diazabicyclo[4.2.1]nonan-4-one: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the diazabicyclo nonane ring, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(1S,6R)-9-[2-[cyclohexyl(methyl)amino]pyridine-3-carbonyl]-3,9-diazabicyclo[4.2.1]nonan-4-one: has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a catalyst in various chemical reactions.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including its role as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of advanced materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (1S,6R)-9-[2-[cyclohexyl(methyl)amino]pyridine-3-carbonyl]-3,9-diazabicyclo[4.2.1]nonan-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biochemical pathways. For example, it may inhibit enzyme activity by binding to the active site or alter receptor signaling by acting as an agonist or antagonist.
Comparison with Similar Compounds
(1S,6R)-9-[2-[cyclohexyl(methyl)amino]pyridine-3-carbonyl]-3,9-diazabicyclo[4.2.1]nonan-4-one: can be compared with similar compounds such as:
Dichloroanilines: These compounds have an aniline ring substituted with chlorine atoms and are used in the production of dyes and herbicides.
tert-Butyl carbamate: This compound is used in the synthesis of N-Boc-protected anilines and other organic building blocks.
The uniqueness of This compound lies in its complex structure and versatile applications, making it a valuable compound for various scientific and industrial purposes.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
